[3-(Methylamino)thietan-3-yl]methanol
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Overview
Description
[3-(Methylamino)thietan-3-yl]methanol is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methylamino group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylamino)thietan-3-yl]methanol typically involves the reaction of thietane derivatives with methylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thietane with methylamine, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Methylamino)thietan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thietane derivatives with varying degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
[3-(Methylamino)thietan-3-yl]methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Methylamino)thietan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
[3-(Amino)thietan-3-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[3-(Ethylamino)thietan-3-yl]methanol: Contains an ethylamino group instead of a methylamino group.
[3-(Dimethylamino)thietan-3-yl]methanol: Features a dimethylamino group in place of the methylamino group.
Uniqueness
[3-(Methylamino)thietan-3-yl]methanol is unique due to its specific combination of a thietane ring and a methylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[3-(methylamino)thietan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 |
InChI Key |
FQNOZAUQSJVUAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)CO |
Origin of Product |
United States |
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